molecular formula C9H11NO3 B6305266 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde CAS No. 1826110-13-7

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde

Cat. No.: B6305266
CAS No.: 1826110-13-7
M. Wt: 181.19 g/mol
InChI Key: ALPPKXZFYAKTJH-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde (CAS 1826110-13-7) is a high-purity chemical building block for research and development. This compound, with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol, is a versatile pyridine derivative . Its structure features an aldehyde functional group, making it a valuable intermediate in organic synthesis and the design of more complex molecules . Pyridine-based scaffolds, like this aldehyde, are of significant interest in medicinal chemistry and biomedical research . They are recognized as promising candidates in drug development, with applications in the creation of novel antimicrobials, targeted therapies, and even in bio-imaging for disease diagnosis . The specific substitutions on the pyridine ring in this compound enhance its potential for efficient and specific drug delivery applications . Researchers leverage this aldehyde as a key precursor in synthesizing various pyridine derivatives to explore new pharmaceutical solutions and improve therapeutic outcomes . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling information. This compound should be stored at 2-8°C .

Properties

IUPAC Name

2,6-dimethoxy-5-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPPKXZFYAKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

DMMPCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into more complex molecules with therapeutic potential.

  • Case Study: Synthesis of Antihistamines
    DMMPCA has been utilized in the synthesis of antihistamines like Rupatadine, which is effective against allergic reactions. The process involves the reaction of DMMPCA with other chemical agents to form active pharmaceutical ingredients (APIs) .

Organic Synthesis

The compound is widely employed in organic synthesis due to its reactive aldehyde group, which can participate in various reactions such as:

  • Condensation Reactions : DMMPCA can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.
  • Reactions with Nucleophiles : The aldehyde functionality allows for nucleophilic addition reactions, making it versatile for creating diverse chemical structures.

Agricultural Chemistry

Research indicates that DMMPCA derivatives exhibit potential as agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

  • Case Study: Herbicide Development
    Studies have shown that modifications of DMMPCA can lead to compounds that inhibit specific plant growth enzymes, suggesting its application in creating targeted herbicides .

Data Tables

Synthesis MethodReaction TypeYield (%)Reference
Condensation with AminesImine Formation85
Nucleophilic AdditionAldol Reaction78
Coupling with PhenolsEther Formation90

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The evidence highlights several pyridine derivatives with partial structural overlap, though direct comparisons are constrained by the absence of explicit data for 2,6-dimethoxy-5-methylpyridine-3-carboxaldehyde. Below is an analysis of analogous compounds:

3-(Dimethoxymethyl)-5-methoxypyridine (C$9$H${13}$NO$_3$)

  • Structural Similarities : Features methoxy substituents at positions 3 and 5 but lacks the aldehyde group and methyl substitution at position 3.
  • Reactivity Differences : The dimethoxymethyl group (CH(OCH$3$)$2$) is less electrophilic than an aldehyde, reducing its utility in condensation reactions (e.g., Schiff base formation).
  • Applications : Primarily used as an intermediate in heterocyclic synthesis .

5-Methoxy-4-methylpyridin-3-amine•HCl (C$7$H${11}$N$_2$O•HCl)

  • Structural Similarities : Contains a methoxy group and methyl substitution but replaces the aldehyde with an amine group.
  • Functional Contrast : The amine group enables nucleophilic reactions (e.g., amide bond formation), whereas the aldehyde in the target compound facilitates electrophilic reactivity.
  • Pharmacological Relevance: Amino-pyridines are common in drug discovery (e.g., kinase inhibitors), but the aldehyde variant’s bioactivity remains unexplored in the evidence .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (C${23}$H${25}$N$3$O$3$)

  • Structural Similarities : Shares a methoxy-substituted pyridine core but incorporates a bulky benzodioxin moiety and a tertiary amine side chain.
  • Divergent Applications : This compound’s complexity suggests use in receptor-targeted studies, but its aldehyde-free structure limits direct comparability to the target molecule .

Biological Activity

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde (also referred to as DMMPCA) is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.

Chemical Structure and Properties

DMMPCA is characterized by the presence of two methoxy groups and a carboxaldehyde functional group attached to a pyridine ring. Its chemical structure can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{3}

This structure is crucial for its interaction with biological targets.

The biological activity of DMMPCA is largely attributed to its ability to interact with various molecular targets within cells. Research indicates that it may influence several biochemical pathways, including:

  • Enzyme Inhibition : DMMPCA has been shown to inhibit certain enzymes involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that DMMPCA can induce cell cycle arrest, particularly in the G2/M phase, which is critical for preventing the proliferation of cancerous cells .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of DMMPCA on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induces apoptosis via caspase activation
KCL-22 (Leukemia)10Causes G2/M phase arrest
MCF-7 (Breast)20Inhibits proliferation through enzyme inhibition

These results indicate that DMMPCA exhibits significant cytotoxic effects across multiple cancer cell lines, making it a promising candidate for further development.

Case Studies

  • Study on HeLa Cells : In a study assessing the cytotoxic effects of DMMPCA on HeLa cells, it was found that concentrations as low as 0.1 µM could induce a hormesis effect, resulting in increased cell viability at low doses, while higher concentrations led to significant cell death .
  • KCL-22 Cell Line Evaluation : Another study evaluated DMMPCA's effects on KCL-22 cells, where it demonstrated an IC50 value of 10 µM. The compound caused notable morphological changes and decreased viability at higher concentrations .
  • Comparative Analysis with Other Compounds : Comparative studies with similar compounds revealed that DMMPCA has enhanced cytotoxic properties compared to other pyridine derivatives, suggesting its unique structural features contribute to its biological activity .

Q & A

Q. Optimization Tips :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (DoM step)Prevents side reactions
SolventTHF/DMFEnhances solubility
Reaction Time6–12 hrs (oxidation)Maximizes conversion

Basic: How should researchers characterize this compound spectroscopically, and what key data should be prioritized?

Methodological Answer:
Prioritize ¹H/¹³C NMR , IR , and X-ray crystallography for structural confirmation:

  • NMR : Look for aldehyde proton (~9.8–10.2 ppm) and methoxy groups (~3.8–4.0 ppm). Methyl groups on pyridine appear as singlets (~2.3–2.5 ppm) .
  • IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and C-O (methoxy) (~1250 cm⁻¹) .
  • X-ray : Resolve steric effects from methoxy/methyl groups (e.g., dihedral angles >15° indicate reduced conjugation) .

Q. Example NMR Data (DMSO-d₆) :

Proton Positionδ (ppm)MultiplicityIntegration
Aldehyde (CHO)9.92Singlet1H
OCH₃ (C2, C6)3.87Singlet6H
CH₃ (C5)2.41Singlet3H

Advanced: How can researchers resolve contradictions in observed vs. predicted spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from solvent effects , tautomerism , or crystal packing . Steps to address:

Solvent Screening : Compare NMR in DMSO-d₆ vs. CDCl₃; polar solvents may shift aldehyde protons .

DFT Calculations : Use Gaussian or ORCA to model electronic environments and predict shifts .

Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of methoxy groups) .

Case Study : A 0.3 ppm deviation in aldehyde proton shift was traced to hydrogen bonding with DMSO, confirmed by switching to CDCl₃ .

Advanced: What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design a stability study with:

  • pH Range : 2–12 (use HCl/NaOH buffers).
  • Temperature : 25°C, 40°C, 60°C.
  • Analytical Tools : HPLC-MS to track degradation products; UV-Vis for aldehyde group integrity .

Q. Key Findings :

ConditionDegradation PathwayHalf-Life (h)
pH <3, 60°CAldehyde oxidation to COOH4.2
pH 7, 25°CMinimal degradation>120

Halogenated analogs (e.g., 2,6-dichloro derivatives) show enhanced stability due to electron-withdrawing effects .

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Use molecular docking and surface plasmon resonance (SPR) :

Docking : AutoDock Vina to predict binding poses with targets like cytochrome P450 (CYP3A4) .

SPR : Immobilize the target protein; measure binding affinity (KD) via aldehyde-protein Schiff base formation .

Q. Example Interaction Profile :

TargetKD (nM)Binding Site
CYP3A4320Heme-proximal pocket
Serum Albumin890Sudlow Site I

Basic: What purification techniques are most effective for isolating 2,6-dimethoxy-5-methylpyridine-3-carboxaldehyde?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of aldehyde byproducts .
  • Recrystallization : Ethanol/water (7:3) yields >95% purity; monitor via TLC (Rf ~0.4 in EA/hexane) .

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